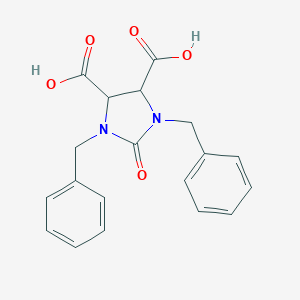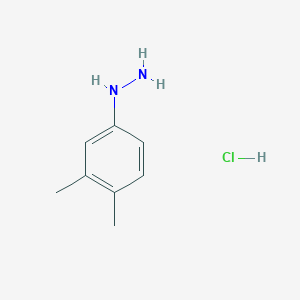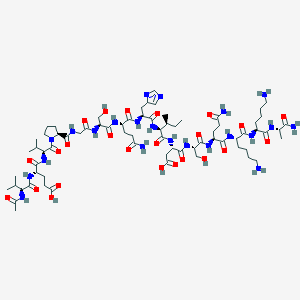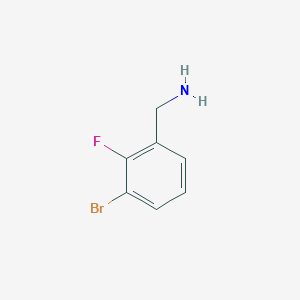
(3-Bromo-2-fluorophenyl)methanamine
Vue d'ensemble
Description
(3-Bromo-2-fluorophenyl)methanamine is a chemical compound that contains a phenyl ring substituted with bromine and fluorine atoms, as well as a methanamine group. This structure suggests that the compound could be used as an intermediate in the synthesis of more complex molecules, potentially with pharmacological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing a compound with a similar structure, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been reported. This synthesis involves a series of reactions starting with a difluoropyridine derivative, which undergoes nucleophilic substitution and regioselective reactions to introduce the desired functional groups . Although the exact synthesis of (3-Bromo-2-fluorophenyl)methanamine is not detailed, similar strategies could be employed, such as halogenation to introduce the bromine atom and nucleophilic substitution to attach the methanamine group.
Molecular Structure Analysis
The molecular structure of (3-Bromo-2-fluorophenyl)methanamine would consist of a benzene ring with bromine and fluorine substituents in the meta- and ortho- positions, respectively, and a methanamine group attached to the ring. The presence of halogens could influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Compounds similar to (3-Bromo-2-fluorophenyl)methanamine have been used in various chemical reactions. For example, 1-(2-bromophenyl)methanamines have been utilized in a copper-catalyzed domino reaction to synthesize substituted quinazolines . This suggests that (3-Bromo-2-fluorophenyl)methanamine could also participate in similar domino reactions, potentially leading to heterocyclic compounds with interesting biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (3-Bromo-2-fluorophenyl)methanamine are not directly reported, we can infer that the presence of bromine and fluorine atoms would affect properties such as boiling point, melting point, and solubility. The compound is likely to have moderate polarity due to the halogens and the amine group, which could also influence its solubility in organic solvents and water.
Applications De Recherche Scientifique
Chemical Synthesis and Intermediate Applications
A practical synthesis of related bromo-fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, is essential for manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory drug. The study by Qiu et al. (2009) outlines a pilot-scale method for preparing 2-Fluoro-4-bromobiphenyl, highlighting the relevance of bromo-fluorinated intermediates in pharmaceutical production. This synthesis involves bromination and diazotization steps that could be analogous to processes used for (3-Bromo-2-fluorophenyl)methanamine, suggesting its potential as an intermediate in similar synthetic routes (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Biological Implications
Research on bromoform and other brominated compounds, such as the work by Quack and Wallace (2003), examines the atmospheric chemistry of organic bromine compounds. These studies are crucial for understanding the environmental impact of brominated chemical releases. While (3-Bromo-2-fluorophenyl)methanamine is not directly studied, its brominated structure suggests potential environmental persistence and activity similar to those of bromoform, implicating roles in atmospheric reactions and possibly in bioaccumulation (Quack & Wallace, 2003).
Methanation and Energy Conversion
The review on biological hydrogen methanation by Lecker et al. (2017) discusses converting energy forms using microbial processes, highlighting the broader context of chemical transformations for energy storage. While not directly related, the synthetic routes and reactivity of compounds like (3-Bromo-2-fluorophenyl)methanamine could inspire research into novel catalysts or intermediates for such bioconversion processes, demonstrating the interconnectedness of organic synthesis and sustainable energy solutions (Lecker, Illi, Lemmer, & Oechsner, 2017).
Safety And Hazards
The safety information for “(3-Bromo-2-fluorophenyl)methanamine” indicates that it is potentially hazardous. The compound has been assigned the GHS05 pictogram, with the signal word “Danger”. Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280, P305, P310, P338, and P351 .
Propriétés
IUPAC Name |
(3-bromo-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFXXIVSWGQMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949043 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-fluorophenyl)methanamine | |
CAS RN |
261723-28-8 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-2-fluorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

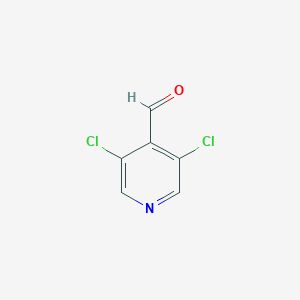
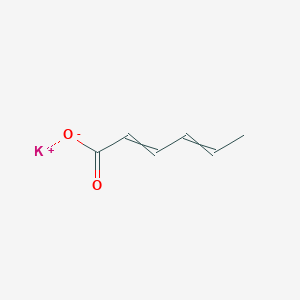
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)
![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)
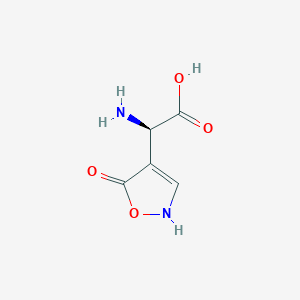
![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)
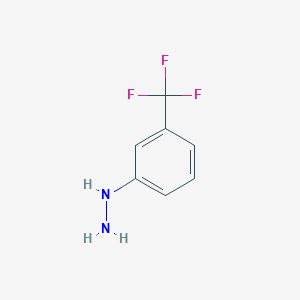

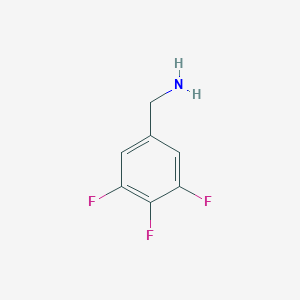
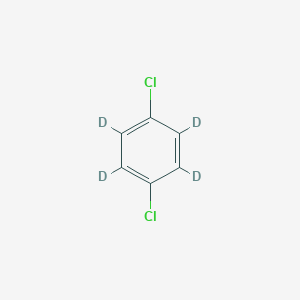
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
